molecular formula C18H21FN2 B13330909 (R)-1-Benzyl-3-(3-fluorobenzyl)piperazine

(R)-1-Benzyl-3-(3-fluorobenzyl)piperazine

Cat. No.: B13330909
M. Wt: 284.4 g/mol
InChI Key: XHMIDCILNONOIQ-GOSISDBHSA-N
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Description

®-1-Benzyl-3-(3-fluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-(3-fluorobenzyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 3-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-1-Benzyl-3-(3-fluorobenzyl)piperazine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or 3-fluorobenzyl groups can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride or 3-fluorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of ®-1-Benzyl-3-(3-fluorobenzyl)piperazine.

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Various substituted piperazine derivatives depending on the substituents used.

Scientific Research Applications

®-1-Benzyl-3-(3-fluorobenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block receptor sites, thereby altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Lacks the 3-fluorobenzyl group, making it less potent in certain biological activities.

    3-Fluorobenzylpiperazine: Lacks the benzyl group, which may affect its binding affinity to molecular targets.

    1-(3-Chlorobenzyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

®-1-Benzyl-3-(3-fluorobenzyl)piperazine is unique due to the presence of both benzyl and 3-fluorobenzyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C18H21FN2

Molecular Weight

284.4 g/mol

IUPAC Name

(3R)-1-benzyl-3-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2/c19-17-8-4-7-16(11-17)12-18-14-21(10-9-20-18)13-15-5-2-1-3-6-15/h1-8,11,18,20H,9-10,12-14H2/t18-/m1/s1

InChI Key

XHMIDCILNONOIQ-GOSISDBHSA-N

Isomeric SMILES

C1CN(C[C@H](N1)CC2=CC(=CC=C2)F)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC(N1)CC2=CC(=CC=C2)F)CC3=CC=CC=C3

Origin of Product

United States

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